S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate
Description
S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate is a thiosulfate ester characterized by a central ethylamino-iminoethyl group (-CH₂-NH-C(=NH)-) linked to a thiosulfate moiety (-SSO₃H). This compound belongs to a class of organosulfur derivatives with diverse applications, particularly in pharmaceutical synthesis and chemical intermediates.
Its structural flexibility allows for modifications tailored to specific industrial or pharmacological needs.
Properties
CAS No. |
90379-11-6 |
|---|---|
Molecular Formula |
C4H10N2O3S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-amino-1-ethylimino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-2-6-4(5)3-10-11(7,8)9/h2-3H2,1H3,(H2,5,6)(H,7,8,9) |
InChI Key |
OPRWASLSDWMPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Acid-Catalyzed Decomposition
Thiosulfate derivatives typically undergo acid-catalyzed decomposition. For example, sodium thiosulfate (NaSO) reacts with hydrochloric acid (HCl) to produce sulfur (S), sulfur dioxide (SO), and water :
For S-(2-(ethylamino)-2-iminoethyl) hydrogen thiosulfate, protonation of the thiosulfate group under acidic conditions may lead to:
-
Sulfur release : Cleavage of the S–S bond, forming elemental sulfur.
-
SO2_22 generation : Oxidation of sulfite intermediates.
-
Ethylguanidine byproducts : The ethylamino-iminoethyl group may hydrolyze to ethylguanidine or react further with sulfur species .
Key Data for Thiosulfate Acid Reactions :
| [NaSO] (M) | Reaction Time (s) | Rate (1/time, s) |
|---|---|---|
| 0.15 | 22.5 | 0.0444 |
| 0.12 | 27.3 | 0.0367 |
| 0.09 | 35.1 | 0.0285 |
Oxidative Reactions
Thiosulfate ions are prone to oxidation. In ozonation reactions, thiosulfate oxidizes to sulfite (SO), sulfate (SO), and polysulfanes (e.g., SO) . For this compound:
-
Ozone-mediated oxidation : Likely produces sulfite/sulfate and releases the ethylamino-iminoethyl group as a free radical or amine derivative.
-
Intermediate detection : Analogous to ozonation studies, intermediates like dithionite (SO) or tetrathionate (SO) may form transiently .
Ozonation Kinetics of Thiosulfate :
| pH | Primary Product | Intermediate Detected |
|---|---|---|
| 5 | SO | SO |
| 9 | SO | SO |
| 13 | SO | SO |
Reductive Pathways
Thiosulfate derivatives can act as hydrogen sulfide (HS) donors via enzymatic or non-enzymatic reduction :
For this compound:
-
H2_22S release : Glutathione (GSH)-dependent reduction could generate HS, with the ethylamino-iminoethyl group acting as a leaving moiety.
-
Biological relevance : This pathway aligns with studies showing sodium thiosulfate (STS) elevates HS levels in endothelial cells and inhibits vascular pathologies .
H2_22S Release from STS in Endothelial Cells :
| Treatment | HS Increase (%) | Protein Persulfidation |
|---|---|---|
| STS | 50 | ↑↑ |
| NaHS | 100 | ↑↑↑ |
Coordination Chemistry
The ethylamino-iminoethyl group may enable metal coordination. Thiosulfate complexes with transition metals (e.g., Cu, Ag) are well-documented . Potential reactions include:
-
Chelation : Formation of stable complexes with Cu or Fe, altering redox activity.
-
Catalytic roles : Facilitating electron transfer in oxidation-reduction cycles.
Hydrolytic Stability
The compound’s stability in aqueous media depends on pH:
-
Alkaline conditions : Thiosulfate groups may hydrolyze to sulfite and sulfide.
-
Neutral/acidic conditions : Likely degradation via S–S bond cleavage (see §1).
Biological Metabolism
In vivo, thiosulfate derivatives are metabolized by mitochondrial enzymes (e.g., rhodanese) :
For this compound:
-
Enzymatic processing : The ethylamino-iminoethyl group may undergo deamination or transamination, releasing ammonia or ethylamine.
Scientific Research Applications
Chemistry: In chemistry, S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It may also be used as a tool to investigate the function of specific enzymes and proteins.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development and as a treatment for certain medical conditions.
Industry: Industrially, this compound is used in processes such as metal extraction and wastewater treatment. Its ability to react with various substances makes it useful in environmental and industrial applications.
Mechanism of Action
The mechanism of action of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. It may act as a sulfur donor or participate in redox reactions, influencing cellular processes and biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares S-(2-(ethylamino)-2-iminoethyl) hydrogen thiosulfate with structurally related thiosulfate esters, focusing on molecular properties, reactivity, and applications.
Structural and Physicochemical Properties
Notes:
- Lipophilicity : Bicyclic and alkyl-substituted variants exhibit higher logP values, favoring applications in lipid-rich environments .
- Reactivity : Thiosulfate esters are pH-sensitive; under acidic conditions (pH < 6), they disproportionate into sulfate and hydrogen sulfide, limiting their use in low-pH formulations .
Biological Activity
S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate, a compound derived from thiosulfate, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, drawing on diverse research findings.
Overview of Thiosulfate Compounds
Thiosulfates are known for their role in sulfur metabolism and as signaling molecules in various biological processes. This compound is structurally related to sodium thiosulfate (STS), which has established clinical applications including the treatment of cyanide poisoning and calciphylaxis . The biological activity of thiosulfate compounds often involves antioxidant properties, modulation of inflammation, and promotion of angiogenesis.
-
Antioxidant Activity :
- Thiosulfates can scavenge reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. Studies have shown that thiosulfate can donate electrons to unpaired electrons associated with mitochondrial ROS, thereby acting as an effective antioxidant .
- In a mouse model of heart failure, thiosulfate administration resulted in reduced superoxide levels in myocardial tissue, indicating its role in mitigating oxidative damage .
-
Anti-inflammatory Properties :
- Thiosulfate has been reported to downregulate pro-inflammatory cytokines such as IL-1β and TNF-α. This effect may contribute to its protective roles in various inflammatory conditions .
- In models of acute inflammation induced by lipopolysaccharide (LPS), thiosulfate treatment improved survival rates, suggesting its potential as a therapeutic agent against inflammatory responses .
- Angiogenesis Promotion :
Table 1: Summary of Key Studies on Biological Activity
Detailed Findings from Notable Studies
- Angiogenesis in Ischemia : A study demonstrated that STS significantly improved blood flow recovery in mice with hindlimb ischemia, indicating its potential use in treating peripheral artery diseases .
- Renal Protection : In the context of renal injury models, thiosulfate treatment was associated with scavenging ROS and maintaining antioxidant enzyme activity, highlighting its protective effects against drug-induced nephrotoxicity .
- Vascular Smooth Muscle Cell Proliferation : Research indicated that STS inhibited the proliferation of vascular smooth muscle cells (VSMCs) in vitro, suggesting a mechanism for preventing restenosis following vascular interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
